molecular formula C20H18ClN3O3 B2797962 2-(4-(3-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 904524-40-9

2-(4-(3-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B2797962
CAS No.: 904524-40-9
M. Wt: 383.83
InChI Key: CKWRZKOIJCUWAE-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazine-dione acetamide class, characterized by a central 2,3-dioxo-3,4-dihydropyrazine scaffold. The structure features a 3-chlorophenyl substituent at the pyrazine ring’s 4-position and an N-(4-methylbenzyl)acetamide side chain.

Properties

IUPAC Name

2-[4-(3-chlorophenyl)-2,3-dioxopyrazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c1-14-5-7-15(8-6-14)12-22-18(25)13-23-9-10-24(20(27)19(23)26)17-4-2-3-16(21)11-17/h2-11H,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWRZKOIJCUWAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(3-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-methylbenzyl)acetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article provides an in-depth analysis of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • Molecular Formula : C19H19ClN2O3
  • Molecular Weight : 364.82 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have demonstrated that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds containing the pyrazine ring have shown activity against various bacterial strains. In vitro assays indicated that modifications to the pyrazine moiety can enhance antibacterial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been evaluated in various studies. Notably, it has been linked to the inhibition of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. Compounds with similar structures have shown IC50 values ranging from 0.63 µM to 6.28 µM against AChE . This suggests that our compound may possess comparable inhibitory effects.

CompoundIC50 (µM)Target Enzyme
Compound A0.63 ± 0.001AChE
Compound B6.28 ± 0.003AChE
Compound C1.13 ± 0.003Urease

Antioxidant Activity

The antioxidant properties of compounds bearing similar functional groups have been extensively studied. The presence of dioxo groups has been associated with strong free radical scavenging activity. In comparative assays, compounds showed up to 95% inhibition of superoxide anion generation .

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    A study focused on a series of synthesized pyrazine derivatives found that those with chlorophenyl substitutions exhibited enhanced antibacterial activity against Salmonella typhi and Bacillus subtilis. The structure-activity relationship highlighted the importance of the chlorophenyl group for bioactivity .
  • Enzyme Inhibition :
    Research involving the synthesis of related amides showed promising results in inhibiting urease and AChE. The study reported that modifications to the acetamide group significantly influenced inhibitory potency, suggesting a potential pathway for optimizing drug candidates targeting neurodegenerative diseases .
  • Antioxidant Studies :
    Another investigation into the antioxidant capabilities of similar compounds revealed that those with dioxo functionalities could effectively inhibit lipid peroxidation and scavenge free radicals, indicating their potential utility in preventing oxidative stress-related conditions .

Comparison with Similar Compounds

2-{4-(4-Chlorophenyl)methyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}-N-(3-methoxyphenyl)acetamide

  • Key Differences : Substituents at the pyrazine 4-position (4-chlorophenylmethyl vs. 3-chlorophenyl) and acetamide side chain (3-methoxyphenyl vs. 4-methylbenzyl).
  • Molecular Weight : 401.84 (C₂₀H₂₀ClN₃O₄) vs. ~397.83 (estimated for the target compound).

N-(3,4-Dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide

  • Key Differences : Fluorophenyl at pyrazine 4-position and dimethoxyphenyl acetamide.
  • Molecular Weight : 399.38 (C₂₀H₁₈FN₃O₅) vs. target compound.
  • Physicochemical Properties : Higher polarity (logP = 0.81) compared to the target’s expected logP (~2.5–3.0), due to fluorine and methoxy groups .

Acetamide Derivatives with Heterocyclic Cores

N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide (Compound 12)

  • Core Structure : Piperazine instead of pyrazine-dione.
  • Molecular Weight : ~352.3 (C₁₄H₂₀ClN₃O) vs. target compound.

2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-methoxyphenyl)acetamide

  • Core Structure : Pyrazolo-pyridine instead of pyrazine-dione.
  • Activity : Anticancer and anti-inflammatory activities inferred from similar pyrazolo-pyridines .
  • Melting Point : 209–211°C, suggesting higher crystallinity than the target compound .

Q & A

Q. Optimization strategies :

  • Use anhydrous solvents (e.g., acetonitrile) to minimize hydrolysis of reactive intermediates .
  • Monitor reaction progress via TLC or HPLC to adjust reaction times (typically 6–12 hours).
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to ensure >95% purity .

Basic: How should researchers characterize the structural and physicochemical properties of this compound?

Q. Key techniques :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.3–2.5 ppm) to confirm substitution patterns .
  • Mass Spectrometry (HRMS) : Verify molecular weight (calculated: ~401.84 g/mol) and fragmentation patterns .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry (if crystalline) .

Q. Physicochemical profiling :

  • Calculate logP (e.g., XlogP ~2.4) and polar surface area (79 Ų) using software like Molinspiration .
  • Assess solubility in DMSO or ethanol for biological assays .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound and its analogs?

Q. Methodological approach :

Comparative SAR studies : Test analogs with systematic substituent variations (e.g., halogen position, benzyl groups) under standardized assays. Example analogs:

Compound SubstituentsBiological ActivityReference
4-Chlorophenyl, 4-methylbenzylAnticancer (IC₅₀: 12 µM)
3-Fluorophenyl, 4-chlorobenzylAnti-inflammatory (IC₅₀: 8 µM)

Dose-response validation : Replicate assays in multiple cell lines (e.g., HeLa, MCF-7) with controls for cytotoxicity .

Target engagement assays : Use SPR or ITC to measure binding affinity to hypothesized targets (e.g., kinases) .

Advanced: What computational strategies are effective for predicting the compound’s interaction with biological targets?

Q. Recommended workflow :

Molecular docking (AutoDock Vina): Screen against protein databases (e.g., PDB IDs for kinases) using the compound’s 3D structure (optimized via DFT) .

MD simulations : Run 100-ns trajectories in explicit solvent to assess binding stability (e.g., RMSD <2 Å) .

Pharmacophore modeling : Identify critical interaction motifs (e.g., hydrogen bonds with pyrazine-dione oxygen) .

Validation : Compare computational predictions with experimental IC₅₀ values from kinase inhibition assays .

Advanced: How should structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?

Q. Design principles :

  • Variable substituents : Focus on positions impacting steric/electronic profiles (e.g., para vs. meta halogens on phenyl rings) .
  • Control groups : Include unsubstituted analogs and commercial inhibitors (e.g., imatinib for kinase inhibition).

Q. Statistical analysis :

  • Use multivariate regression to correlate descriptors (e.g., Hammett σ) with activity .
  • Apply cluster analysis to group compounds by activity profiles (e.g., PCA on IC₅₀ data) .

Basic: What methodologies are recommended for assessing the compound’s stability under experimental conditions?

Q. Stability protocols :

  • Thermal stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours; analyze degradation via HPLC .
  • Oxidative/Reductive stress : Treat with H₂O₂ (1 mM) or glutathione (5 mM); monitor by LC-MS for sulfoxide or reduced byproducts .

Storage : Lyophilize and store at –20°C under argon to prevent hydrolysis .

Advanced: How can pharmacokinetic properties (e.g., absorption, metabolism) be evaluated preclinically?

Q. In vitro models :

  • Caco-2 permeability assay : Measure Papp values to predict intestinal absorption .
  • Microsomal stability : Incubate with liver microsomes (human/rat); quantify parent compound depletion via LC-MS/MS .

In silico tools : Predict CYP450 metabolism using StarDrop or ADMET Predictor .

Advanced: What experimental designs are suitable for elucidating the compound’s mechanism of action in complex biological systems?

Q. Multi-omics integration :

  • Transcriptomics : RNA-seq of treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis) .
  • Proteomics : SILAC labeling to detect target protein expression changes .

Functional validation : CRISPR knockout of candidate targets (e.g., AKT1) to confirm rescue of phenotype .

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